12(R)-Hete

Description

Properties

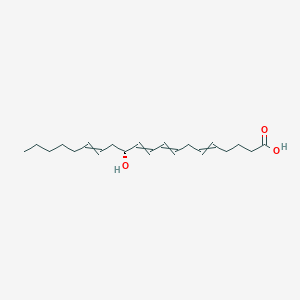

IUPAC Name |

(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-ZYBDYUKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333410 | |

| Record name | 12(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82337-46-0 | |

| Record name | 12(R)-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82337-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hete, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082337460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD492J7LCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of 12(R)-HETE: An In-depth Technical Guide

Abstract

12(R)-hydroxyeicosatetraenoic acid, or 12(R)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As the R-stereoisomer of 12-HETE, it exhibits distinct biological activities from its more commonly studied S-stereoisomer, 12(S)-HETE. This technical guide provides a comprehensive overview of the biological functions of this compound, its synthesis, and its signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the roles of eicosanoids in health and disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its metabolic and signaling pathways.

Introduction

12-hydroxyeicosatetraenoic acid (12-HETE) is a metabolite of arachidonic acid, a 20-carbon polyunsaturated fatty acid. It exists in two stereoisomeric forms, 12(S)-HETE and this compound, which are produced by different enzymatic pathways and often exhibit distinct biological effects.[1] While 12(S)-HETE is primarily synthesized by 12S-lipoxygenases (ALOX12), this compound is generated by 12R-lipoxygenase (ALOX12B) and cytochrome P450 enzymes.[1][2] Initially identified in the skin, particularly in psoriatic lesions, this compound has since been implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular regulation, and cancer.[1][3] Unlike hormones that act systemically, this compound functions locally as an autocrine or paracrine signaling molecule, modulating cellular responses in its immediate environment.[1]

Biosynthesis and Metabolism of this compound

The primary pathway for this compound synthesis involves the enzyme 12R-lipoxygenase (ALOX12B), which is predominantly expressed in the skin and cornea.[1] This enzyme catalyzes the conversion of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). Subsequently, glutathione peroxidases (GPX1, GPX2, and GPX4) reduce 12(R)-HpETE to the more stable this compound.[4]

Alternatively, cytochrome P450 (CYP) enzymes can metabolize arachidonic acid to a mixture of 12(S)-HETE and this compound, with the R-stereoisomer often being the predominant product.[1][5]

Once formed, this compound can be further metabolized. In the human epidermis, it is converted by the epidermis-type lipoxygenase 3 (eLOX3) into hepoxilins or 12-oxo-ETE, which are also bioactive molecules.[1]

Biological Functions of this compound

This compound exerts a wide range of biological effects, often in a cell-type and context-dependent manner.

Inflammation and Immune Response

This compound is a recognized pro-inflammatory mediator. It can induce the migration (chemotaxis) of neutrophils and mononuclear cells to sites of inflammation.[1] When injected into the skin, it causes the local accumulation of these immune cells.[1] This chemoattractant effect is mediated, at least in part, through the leukotriene B4 receptor 2 (BLT2).[1] In rats, intracerebroventricular administration of this compound has been shown to decrease lipopolysaccharide (LPS)-induced fever, suggesting a role in central inflammatory responses.[6]

Skin Physiology and Psoriasis

Elevated levels of this compound are a hallmark of psoriatic skin lesions.[1][3] It is believed to contribute to the pathology of psoriasis by promoting the inflammatory infiltrate and potentially by stimulating the proliferation of keratinocytes.[1][5] The application of 12(R,S)-HETE to both normal and psoriatic skin induces dermal infiltrates of neutrophils and mononuclear cells.[7]

Cardiovascular System

The effects of this compound on the cardiovascular system are complex and can be contradictory depending on the vascular bed. It has been shown to constrict the renal arteries in dogs.[1] In contrast, both this compound and 12(S)-HETE can cause relaxation of mouse mesenteric arteries that have been pre-constricted with a thromboxane A2 mimetic, an effect attributed to their ability to act as competitive antagonists at the thromboxane A2 (TP) receptor.[1][8]

Regarding platelet function, this compound can inhibit platelet aggregation induced by the TP receptor agonist I-BOP.[6]

Ocular Function

In the cornea, this compound is an endogenous metabolite that inhibits the Na+/K+-ATPase.[6] This activity is associated with a reduction in intraocular pressure in rabbits, suggesting a potential therapeutic application in glaucoma.[6][9]

Cancer

While much of the research on 12-HETE in cancer has focused on the 12(S) isomer, some studies have implicated this compound in cancer cell proliferation. For instance, it has been shown to increase the proliferation of HT-29 colon cancer cells at a concentration of 1 µM.[6]

Diabetes

In the context of diabetes, this compound has been shown to have significantly less potency than its 12(S) counterpart in reducing insulin secretion and causing apoptosis in pancreatic beta cells.[1]

Signaling Pathways of this compound

This compound primarily exerts its effects through interactions with specific G-protein coupled receptors (GPCRs).

Leukotriene B4 Receptor 2 (BLT2)

The low-affinity leukotriene B4 receptor, BLT2, has been identified as a receptor for this compound.[1][8] Binding of this compound to BLT2 can mediate several of its biological effects, including chemotaxis of immune cells and increases in intracellular calcium concentration.[1]

Thromboxane A2 Receptor (TP Receptor)

This compound acts as a competitive antagonist at the thromboxane A2 (TP) receptor.[1][8] This antagonism is responsible for its vasodilatory effects in certain vascular beds.[1][8]

It is important to note that the high-affinity 12(S)-HETE receptor, GPR31, does not bind this compound, highlighting the stereospecificity of these signaling pathways.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Receptor Binding and Functional Inhibition

| Parameter | Receptor/Enzyme | Cell/Tissue Type | Value | Reference |

| IC50 | TP Receptor | Human Platelets | 0.734 µM | [6] |

| IC50 | Platelet Aggregation (I-BOP induced) | Human Platelets | 3.6 µM | [6] |

| Inhibition | Na+/K+-ATPase | Bovine Cornea | Concentration-dependent | [6] |

Table 2: Cellular and Physiological Effects

| Effect | Cell/Tissue Type | Concentration/Dose | Observation | Reference |

| Proliferation | HT-29 Colon Cancer Cells | 1 µM | Increased proliferation | [6] |

| Intraocular Pressure | Rabbit Eye | 1, 10, or 50 µ g/eye (topical) | Decreased pressure | [6] |

| Pyresis (LPS-induced) | Rat (intracerebroventricular) | 10 µ g/animal | Decreased fever | [6] |

| Neutrophil Infiltration | Human Skin | 20 µg (epicutaneous) | Similar to 50 ng LTB4 | [7] |

Experimental Protocols

This section details common methodologies used to investigate the biological functions of this compound.

Quantification of this compound by Mass Spectrometry

Objective: To accurately measure the levels of this compound in biological samples.

Methodology:

-

Lipid Extraction: Lipids are extracted from homogenized tissues or cell lysates using a solvent system, typically a mixture of chloroform and methanol (Folch method) or ethyl acetate.

-

Solid-Phase Extraction (SPE): The lipid extract is subjected to SPE for initial purification and separation of eicosanoids from other lipid classes.

-

Chromatographic Separation: The purified extract is analyzed by high-performance liquid chromatography (HPLC), often using a chiral column to separate the 12(R) and 12(S) isomers.

-

Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Quantification: The amount of this compound is determined by comparing its signal to that of a deuterated internal standard.

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound to induce the migration of immune cells.

Methodology:

-

Cell Preparation: Isolate neutrophils or other leukocytes from fresh blood.

-

Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.

-

Loading: The lower compartment is filled with a solution containing a specific concentration of this compound or a control vehicle. The isolated cells are placed in the upper compartment.

-

Incubation: The chamber is incubated for a set period to allow for cell migration through the membrane towards the chemoattractant.

-

Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.

Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood and centrifuge at a low speed to prepare PRP.

-

Aggregometry: A platelet aggregometer is used, which measures changes in light transmission through a stirred suspension of PRP as platelets aggregate.

-

Treatment: PRP is pre-incubated with this compound or a vehicle control.

-

Induction of Aggregation: A platelet agonist, such as a TP receptor agonist (e.g., I-BOP) or collagen, is added to induce aggregation.

-

Measurement: The change in light transmission is recorded over time to generate an aggregation curve. The extent of aggregation is quantified as the maximum percentage change in light transmission.

Conclusion and Future Directions

This compound is a stereospecific lipid mediator with diverse biological functions, particularly in inflammation, skin pathophysiology, and cardiovascular regulation. Its roles are primarily mediated through the BLT2 and TP receptors. The distinct signaling pathways of this compound compared to its 12(S) isomer underscore the importance of stereochemistry in the biological activity of eicosanoids.

Future research should focus on further elucidating the downstream signaling cascades activated by this compound in different cell types. The development of specific inhibitors for 12R-lipoxygenase and antagonists for the receptors of this compound will be crucial for dissecting its precise roles in disease and for exploring its therapeutic potential. Given its effects on intraocular pressure and its presence in psoriatic lesions, targeting the this compound pathway may offer novel therapeutic strategies for glaucoma and inflammatory skin diseases.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | 12R-HpETE is reduced to 12R-HETE by GPX1/2/4 [reactome.org]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Cutaneous responses to 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and 5,12-dihydroxyeicosatetraenoic acid (leukotriene B4) in psoriasis and normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12(R)-Hydroxyeicosatetraenoic Acid: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). It is intended for researchers, scientists, and professionals in drug development who are interested in the biological roles and therapeutic potential of this lipid mediator.

Discovery and Historical Context

The story of this compound is intertwined with the study of inflammatory skin diseases, particularly psoriasis. In 1975, Hammarström and colleagues made the seminal observation that the epidermis of psoriatic lesions contained markedly elevated levels of free arachidonic acid and a metabolite identified as 12-hydroxyeicosatetraenoic acid (12-HETE)[1]. Subsequent chiral analysis revealed that the predominant enantiomer in psoriatic skin was this compound, the opposite chirality to the well-known 12(S)-HETE produced by platelets[1]. This unusual stereochemistry sparked a debate about its enzymatic origin.

Initially, two primary pathways were proposed for the synthesis of this compound: a cytochrome P450 (CYP)-dependent mechanism and a novel lipoxygenase (LOX) pathway[2]. The formation of this compound by CYP enzymes had been documented in various tissues, including the cornea[3][4]. However, mechanistic studies in psoriatic scales provided compelling evidence for a lipoxygenase-mediated route. Experiments using deuterated arachidonic acid showed retention of the deuterium atom at the 12th carbon, ruling out an isomerization from 12(S)-HETE via a 12-keto intermediate[2]. Furthermore, studies with stereospecifically labeled arachidonic acid demonstrated the stereospecific removal of the pro-R hydrogen from the 10th carbon, a hallmark of a lipoxygenase-catalyzed reaction[2].

The definitive proof for a lipoxygenase pathway came with the molecular cloning and expression of a novel 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, from human keratinocytes[2]. This enzyme was shown to specifically oxygenate arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is then rapidly reduced to this compound[2][5]. While the 12R-LOX pathway is now recognized as a major source of this compound in the skin, it is also understood that CYP enzymes, particularly the CYP1A family, can contribute to its production in other tissues, such as the porcine ciliary epithelium[5][6].

Physicochemical and Biological Properties

This compound is a bioactive lipid mediator that exerts a range of biological effects. Its physical and biological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₃ | [7] |

| Molar Mass | 320.47 g/mol | [7] |

| IUPAC Name | (5Z,8Z,10E,12R,14Z)-12-Hydroxyicosa-5,8,10,14-tetraenoic acid | [7] |

Table 2: Quantitative Biological Activities of this compound

| Biological Effect | System/Assay | Concentration/IC₅₀ | Reference |

| Inhibition of Na+/K+-ATPase | Rabbit Corneal Epithelium | - | [3][4] |

| Reduction of Intraocular Pressure | Rabbit Eye (Topical Application) | 1 µg, 10 µg, 50 µg | [3] |

| Activation of Aryl Hydrocarbon Receptor (AHR) | Human Hepatoma (HepG2) and Keratinocyte (HaCaT) cell lines | High nanomolar concentrations | [8] |

| Binding to Leukotriene B4 Receptor 2 (BLT2) | CHO cells expressing human BLT2 | Lower affinity than LTB₄ | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Enzymatic Synthesis of this compound using 12R-Lipoxygenase

This protocol describes the synthesis of this compound from arachidonic acid using recombinant 12R-lipoxygenase.

Materials:

-

Recombinant human 12R-lipoxygenase (expressed in a suitable system, e.g., baculovirus-infected insect cells)

-

Arachidonic acid

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 2 mM CaCl₂)

-

Triphenylphosphine or sodium borohydride

-

Organic solvents for extraction (e.g., ethyl acetate, methanol, chloroform)

-

Solid-phase extraction (SPE) cartridges (C18)

-

High-performance liquid chromatography (HPLC) system with a chiral column

Procedure:

-

Incubate recombinant 12R-lipoxygenase with arachidonic acid in the reaction buffer at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an excess of methanol.

-

Reduce the initially formed hydroperoxide (12(R)-HpETE) to the corresponding alcohol (this compound) by adding triphenylphosphine or sodium borohydride.

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

-

Extract the lipids using a suitable organic solvent mixture, such as ethyl acetate or a chloroform/methanol mixture.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Purify the this compound from the lipid extract using solid-phase extraction followed by reverse-phase HPLC.

-

Confirm the stereochemistry and purity of the synthesized this compound using chiral HPLC analysis.

Extraction of this compound from Biological Samples

This protocol outlines a general procedure for the extraction of this compound from biological samples such as tissues or cell culture media using solid-phase extraction (SPE).

Materials:

-

Biological sample (e.g., tissue homogenate, cell culture supernatant)

-

Internal standard (e.g., deuterated 12-HETE)

-

Methanol

-

Water, acidified to pH 3.5

-

Ethyl acetate

-

Hexane

-

C18 SPE cartridges

Procedure:

-

Add an internal standard to the biological sample to allow for quantification and to account for extraction losses.

-

Acidify the sample to pH 3.5 with a suitable acid (e.g., formic acid or HCl)[10].

-

Condition the C18 SPE cartridge by washing with methanol followed by acidified water[10].

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge with acidified water to remove polar impurities.

-

Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.

-

Elute the HETEs from the cartridge with ethyl acetate or methanol[10].

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis by HPLC or LC-MS/MS.

Chiral Separation and Quantification by HPLC and LC-MS/MS

This protocol describes the separation and quantification of this compound and its enantiomer 12(S)-HETE using chiral HPLC and tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-RH)[11]

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[11]

-

Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v)[11]

-

Flow Rate: 300 µL/min[11]

-

Column Temperature: 40°C[11]

-

Injection Volume: 10-20 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum sensitivity.

Procedure:

-

Reconstitute the extracted lipid sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Separate the this compound and 12(S)-HETE enantiomers based on their differential interaction with the chiral stationary phase.

-

Detect and quantify the eluting enantiomers using the mass spectrometer in MRM mode.

-

Construct a calibration curve using known concentrations of this compound and the internal standard to determine the concentration of this compound in the sample.

GTPγS Binding Assay for BLT2 Receptor Activation

This assay measures the activation of the G-protein coupled receptor BLT2 by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Cell membranes prepared from cells overexpressing the human BLT2 receptor

-

[³⁵S]GTPγS

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

In a microtiter plate, combine the cell membranes, varying concentrations of this compound, and [³⁵S]GTPγS in the assay buffer.

-

Incubate the mixture at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the amount of bound [³⁵S]GTPγS as a function of the this compound concentration to determine the potency and efficacy of this compound as a BLT2 agonist.

Reporter Gene Assay for Aryl Hydrocarbon Receptor (AHR) Activation

This assay determines the ability of this compound to activate the aryl hydrocarbon receptor (AHR) by measuring the expression of a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter.

Materials:

-

A suitable cell line (e.g., HepG2, HaCaT) transiently or stably transfected with a reporter plasmid containing an AHR-responsive element (e.g., DRE/XRE) driving the expression of a reporter gene (e.g., luciferase).

-

This compound

-

Cell culture medium and reagents

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

-

Plot the normalized reporter gene activity as a function of the this compound concentration to assess its ability to activate the AHR signaling pathway[8].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthesis and signaling pathways of this compound, as well as a typical experimental workflow for its analysis.

Enzymatic Synthesis of this compound

Caption: Enzymatic synthesis pathways of this compound.

Signaling Pathways of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hormonal stimulation of this compound, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. 12(R)-hydroxyeicosatetraenoic acid synthesis by 3-methylcholanthrene- and clofibrate-inducible cytochrome P450 in porcine ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 8. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [this compound], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arborassays.com [arborassays.com]

- 11. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

The Crucial Role of 12R-Lipoxygenase in the Production of 12(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 12R-lipoxygenase (12R-LOX) in the biosynthesis of 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE]. This document provides a comprehensive overview of the enzyme's mechanism, its physiological and pathological significance, and detailed experimental protocols for its study. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding of this important biochemical pathway.

Introduction to 12R-Lipoxygenase and this compound

12R-lipoxygenase is a member of the lipoxygenase family of enzymes that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids.[1][2] Specifically, 12R-LOX acts on arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE), which is subsequently reduced to this compound by cellular peroxidases, such as glutathione peroxidases.[3][4] This enzyme is notable as it is the only mammalian lipoxygenase known to produce an R-enantiomer, in contrast to the more common S-enantiomers produced by other lipoxygenases.[5]

The expression of 12R-LOX, encoded by the ALOX12B gene, is primarily localized to the skin and cornea.[2][3] Its product, this compound, is a bioactive lipid mediator implicated in a range of physiological and pathological processes, including the maintenance of the epidermal barrier, inflammation, and cell proliferation.[5][6] A recognized feature of psoriasis and other proliferative dermatoses is the accumulation of this compound in the skin.[7][8]

Biochemical Pathway of this compound Production

The synthesis of this compound from arachidonic acid is a two-step process initiated by 12R-LOX.

Step 1: Oxygenation of Arachidonic Acid

12R-lipoxygenase catalyzes the stereospecific removal of the pro-R hydrogen from the 10-carbon of arachidonic acid and the insertion of molecular oxygen at carbon-12, forming 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE).[7][9] This reaction is highly specific, with over 98% of the product being the 12R enantiomer.[9]

Step 2: Reduction of 12(R)-HPETE

The unstable 12(R)-HPETE is rapidly reduced to the more stable this compound by the action of ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPX).[4][10]

An alternative, but less common, route for this compound production is through the action of cytochrome P450 (CYP) enzymes, which can produce a racemic mixture of 12(S)-HETE and this compound.[3][11] However, in tissues like the skin, the lipoxygenase pathway is the predominant source of this compound.[7][9]

Figure 1: Biosynthetic pathway of this compound from arachidonic acid.

Quantitative Data

The following tables summarize key quantitative data related to 12R-LOX and this compound.

| Parameter | Value/Range | Tissue/Cell Type | Reference |

| Enzyme Expression | |||

| 12R-LOX mRNA (Northern blot) | ~2.5 kilobase | Human Keratinocytes | [9] |

| Enzyme Kinetics | |||

| Substrate Specificity | Arachidonic acid > Linoleic acid | Expressed in HeLa cells | [9] |

| Product Stereospecificity | >98% 12R | Expressed in HeLa cells | [9] |

| This compound Concentrations | |||

| Psoriatic Scales | Markedly increased | Human Skin | [9] |

| Atopic Dermatitis Model | Significantly increased | Mouse Plasma, Skin, Spleen, Lymph Nodes | [12] |

| Subarachnoid Hemorrhage | Up to 21.9 ng/ml | Human Cerebrospinal Fluid | [13] |

Table 1: Quantitative Data on 12R-Lipoxygenase and this compound

| Receptor | Ligand(s) | Binding Affinity (IC50/Kd) | Downstream Signaling | Reference |

| Thromboxane A2 Receptor (TP) | This compound (competitive antagonist) | IC50 = 0.734 µM (platelets) | Inhibition of platelet aggregation | [3][14] |

| Leukotriene B4 Receptor 2 (BLT2) | This compound | Binds at 5 µM | Pro-inflammatory responses | [3][14] |

| Aryl Hydrocarbon Receptor (AHR) | This compound (indirect activator) | N/A | AHR-mediated transcription | [15] |

Table 2: Receptor Interactions of this compound

Signaling Pathways Involving this compound

This compound exerts its biological effects through interaction with various receptors and signaling pathways.

Pro-inflammatory Signaling

This compound can bind to the low-affinity leukotriene B4 receptor 2 (BLT2), which is implicated in pro-inflammatory responses.[3][14] This interaction can contribute to the inflammatory component of skin diseases.

Modulation of Platelet Aggregation

As a competitive antagonist of the thromboxane A2 (TP) receptor, this compound can inhibit platelet aggregation induced by thromboxane A2 mimetics.[3][4] This suggests a role in regulating thrombosis and hemostasis.

Indirect Activation of the Aryl Hydrocarbon Receptor (AHR)

Studies have shown that this compound can act as a potent indirect modulator of the aryl hydrocarbon receptor (AHR) pathway.[15] This activation of AHR-mediated transcription may contribute to the physiological and pathological effects of this compound in the skin.[15]

Figure 2: Signaling pathways of this compound.

Further Metabolism and Epidermal Barrier Function

In the epidermis, this compound is a substrate for epidermis-type lipoxygenase 3 (eLOX3).[3][5] This enzyme metabolizes 12(R)-HPETE into hepoxilins, such as 8R-hydroxy-11R,12R-epoxy-hepoxilin A3.[3] This pathway is crucial for terminal differentiation of keratinocytes and the formation of a functional epidermal barrier.[5] Mutations in either ALOX12B or ALOXE3 can lead to autosomal recessive congenital ichthyosis (ARCI), a severe skin disorder characterized by a defective skin barrier.[5]

Figure 3: Role of 12R-LOX and eLOX3 in epidermal barrier function.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 12R-LOX and this compound.

Assay for 12R-Lipoxygenase Activity

This protocol is adapted from studies expressing the enzyme in cell lines.[9]

Objective: To determine the enzymatic activity of 12R-LOX by measuring the conversion of arachidonic acid to 12(R)-HPETE and this compound.

Materials:

-

HeLa cells transfected with 12R-LOX expression vector

-

Arachidonic acid

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Chiral HPLC column (e.g., Chiralcel OD)

-

Solvents for HPLC (e.g., hexane, isopropanol, acetic acid)

Procedure:

-

Cell Culture and Harvest: Culture HeLa cells expressing 12R-LOX. Harvest the cells and resuspend in PBS.

-

Enzyme Incubation: Add arachidonic acid to the cell suspension and incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Extraction: Stop the reaction by adding an excess of methanol. Acidify the mixture and extract the lipids using a solid-phase extraction column.

-

HPLC Analysis:

-

Reverse-Phase HPLC: Separate the reaction products on a C18 column to isolate the HETE fraction. Monitor the effluent at 237 nm, the characteristic absorbance maximum for the conjugated diene of HETEs.

-

Chiral-Phase HPLC: Resolve the 12R and 12S enantiomers of 12-HETE using a chiral column.

-

-

Quantification: Quantify the amount of this compound produced by comparing the peak area to that of a known standard.

Figure 4: Workflow for 12R-Lipoxygenase activity assay.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is a generalized procedure based on several published methods for eicosanoid analysis.[12][16][17][18]

Objective: To accurately quantify the levels of this compound in biological matrices such as plasma, tissue homogenates, or cell culture media.

Materials:

-

Biological sample

-

Deuterated internal standard (e.g., 12(S)-HETE-d8)

-

Methanol

-

Solid-phase extraction (SPE) columns

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in methanol to precipitate proteins and extract lipids.

-

For liquid samples (plasma, media), add methanol.

-

Spike the sample with a known amount of deuterated internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE column with methanol and then water.

-

Load the sample onto the column.

-

Wash the column to remove impurities.

-

Elute the eicosanoids with methanol.

-

Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chiral LC-MS/MS Analysis:

-

Inject the sample onto a chiral LC column to separate the this compound and 12(S)-HETE enantiomers.

-

Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 12-HETE and the internal standard. For 12-HETE, a common transition is m/z 319 -> 179.[12]

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Figure 5: Workflow for this compound quantification by LC-MS/MS.

Conclusion

12R-lipoxygenase is a unique enzyme responsible for the production of the bioactive lipid mediator this compound. This pathway is of significant interest due to its crucial role in skin physiology and its implication in inflammatory skin diseases. The detailed methodologies and summarized data presented in this guide provide a valuable resource for researchers and drug development professionals aiming to further elucidate the functions of 12R-LOX and this compound and to explore their potential as therapeutic targets. Further investigation into the intricate signaling networks of this compound will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases.

References

- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. uniprot.org [uniprot.org]

- 8. pnas.org [pnas.org]

- 9. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]

- 11. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and quantification of the hydroxyeicosatetraenoic acids, 20-HETE and 12-HETE, in the cerebrospinal fluid after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [this compound], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 17. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Quantitative Profiling of Oxylipins from Arachidonic Acid by LC-MS/MS in Feces at Birth 3 Days and 21 Days of Piglets [mdpi.com]

Cytochrome P450 metabolism of arachidonic acid to 12(R)-HETE

An In-depth Technical Guide to the Cytochrome P450 Metabolism of Arachidonic Acid to 12(R)-HETE

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of arachidonic acid (AA) by Cytochrome P450 (CYP450) enzymes constitutes a critical pathway, generating a diverse array of bioactive eicosanoids. Among these, 12(R)-hydroxyeicosatetraenoic acid [this compound] has emerged as a significant signaling molecule with distinct physiological roles. Unlike its 12(S)-HETE stereoisomer, predominantly synthesized by lipoxygenases, this compound is a characteristic product of CYP450-mediated oxidation in specific tissues. This guide provides a comprehensive technical overview of the CYP450-dependent biosynthesis of this compound, its biological functions, and detailed methodologies for its study. We present quantitative data, experimental protocols, and visual diagrams of the metabolic and signaling pathways to serve as a resource for professionals in biomedical research and drug development.

Biosynthesis of this compound via Cytochrome P450

Arachidonic acid is metabolized by CYP450 enzymes through two primary types of reactions: epoxygenation to form epoxyeicosatrienoic acids (EETs) and hydroxylation to form hydroxyeicosatetraenoic acids (HETEs).[1][2] The formation of 12-HETE occurs via allylic oxidation. While lipoxygenase (LOX) enzymes, particularly 12-LOX, stereospecifically produce 12(S)-HETE, CYP450 enzymes can generate both 12(S)- and this compound, often as a racemic mixture where the R-stereoisomer predominates.[3]

The enzymatic source of this compound was historically debated, with evidence pointing to both CYP450 and a potential 12R-lipoxygenase.[4] However, CYP450-catalyzed synthesis is well-established in tissues such as the corneal epithelium and liver.[4][5] Specific CYP450 isoforms, including members of the CYP1A and CYP1B families, are capable of producing mid-chain HETEs like 12-HETE.[6] For instance, CYP1A1 has been shown to synthesize 12(S)-HETE, while other CYP enzymes contribute to the formation of this compound.[6][7] The production of this compound in the rabbit corneal epithelium is a notable example of tissue-specific CYP450 activity.[5][8]

The biosynthetic pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[9] CYP450 enzymes then catalyze the insertion of oxygen at the C-12 position of arachidonic acid. This reaction typically requires NADPH-cytochrome P450 reductase as a cofactor.[10] The initial product is 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable this compound.[3]

Quantitative Data on this compound Production

Quantitative kinetic data for the specific production of this compound by individual CYP450 isoforms is limited in the literature. Most studies focus on the overall production of HETEs or do not perform chiral analysis. However, hormonal and traumatic stimuli have been shown to significantly increase this compound formation in intact tissues. The table below summarizes available quantitative findings.

| Enzyme System/Tissue | Stimulus | Fold Increase in this compound | Concentration | Reference |

| Rabbit Corneal Epithelium | Arginine Vasopressin | ~15-fold over control | 1 µM | [5] |

| Rabbit Corneal Epithelium | Digitonin (Detergent) | ~17-fold over control | 20 µM | [5] |

| DNCB-induced Atopic Dermatitis Mouse Model (Skin) | DNCB Treatment | Significantly elevated vs. control | N/A | [11] |

| DNCB-induced Atopic Dermatitis Mouse Model (Plasma) | DNCB Treatment | Significantly elevated vs. control | N/A | [11] |

Biological Functions and Signaling Pathways

This compound exerts its biological effects through various mechanisms, distinguishing it from its (S)-enantiomer.

-

Inhibition of Na+/K+-ATPase: this compound is a potent inhibitor of Na+/K+-ATPase activity. This action has been demonstrated in corneal epithelium and is linked to the regulation of ion transport. Its ability to lower intraocular pressure in rabbits is attributed to this inhibitory effect.[5][8]

-

Modulation of the Aryl Hydrocarbon Receptor (AHR): this compound can act as a potent indirect modulator of the AHR pathway.[12] It does not bind directly to the receptor but activates AHR-mediated transcription of target genes, such as CYP1B1. This suggests that a metabolite of this compound or a downstream signaling event is responsible for direct AHR activation.[12]

-

Vascular Effects: While 12(S)-HETE often acts as a vasodilator, this compound has been shown to constrict the renal artery in dogs, indicating stereospecific effects on vascular tone.[3]

-

Receptor Interaction: Both 12(S)- and this compound can interact with G-protein coupled receptors. They have been shown to influence the thromboxane A2 (TP) receptor and may interact with the leukotriene B4 receptor 2 (BLT2).[3][6]

Experimental Protocols

The accurate quantification and characterization of this compound require specific and sensitive analytical techniques, primarily involving chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The workflow for analyzing CYP450-mediated this compound production involves several key stages: preparation of the enzymatic system (e.g., microsomes), incubation with arachidonic acid, extraction of the lipid metabolites, and finally, chiral separation and detection.

Protocol: Microsomal Metabolism and Chiral LC-MS/MS Analysis

This protocol provides a representative method for measuring this compound produced by cardiac microsomes, adapted from methodologies described in the literature.[11][13]

A. Microsome Preparation:

-

Homogenize tissue (e.g., heart ventricles) in a cold buffer (e.g., 10 mM KPO4, 250 mM sucrose, 1 mM EDTA, pH 7.7).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

B. In Vitro Incubation:

-

In a reaction tube, combine the microsomal protein (e.g., 0.5 mg/mL) with a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Initiate the reaction by adding arachidonic acid (e.g., final concentration of 40 µM) and an NADPH-generating system (or NADPH, final concentration 1 mM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of ethyl acetate) and acidifying to pH 3-4 with formic acid.

C. Solid-Phase Extraction (SPE):

-

Add an internal standard (e.g., 12(S)-HETE-d8) to the terminated reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol/water).

-

Load the reconstituted sample onto a conditioned C18 SPE cartridge.

-

Wash the cartridge to remove impurities (e.g., with water and hexane).

-

Elute the HETEs with a suitable solvent (e.g., methyl formate or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

D. Chiral LC-MS/MS Analysis:

-

Chromatography: Use a chiral stationary phase column (e.g., Chiralcel OD-H or similar) capable of separating HETE enantiomers.

-

Mobile Phase: An isocratic or gradient system of solvents like hexane/isopropanol/acetic acid is typically used for normal-phase chiral separations.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The MRM transition for 12-HETE is typically m/z 319 -> 179.[11] The transition for a deuterated internal standard (e.g., 12(S)-HETE-d8) would be m/z 327 -> 184.

-

Quantification: Construct a standard curve using synthetic this compound and 12(S)-HETE standards. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Conclusion and Future Directions

The cytochrome P450-mediated pathway for this compound synthesis represents a key branch of arachidonic acid metabolism with distinct physiological consequences. The production of this eicosanoid is tissue-specific and its signaling through inhibition of Na+/K+-ATPase and modulation of the AHR pathway highlights its potential as a therapeutic target. For drug development professionals, understanding the specific CYP450 isoforms involved and their regulation is crucial for predicting drug-eicosanoid interactions and developing selective modulators of this pathway.

Future research should focus on identifying the full complement of CYP450 enzymes responsible for this compound synthesis in various human tissues, elucidating the precise mechanism of its indirect AHR activation, and further exploring its role in pathophysiology, including cardiovascular disease, inflammation, and cancer.[6][14] The development of more specific pharmacological tools will be essential to dissect its functions and validate its therapeutic potential.

References

- 1. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Hormonal stimulation of this compound, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP1A1 - Wikipedia [en.wikipedia.org]

- 8. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of cytochrome P450 in phospholipase A2- and arachidonic acid-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [this compound], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 metabolites of arachidonic acid play a role in the enhanced cardiac dysfunction in diabetic rats following ischaemic reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the Role of 12- and 20- HETE in Cardiac Pathophysiology: G-Protein-Coupled Receptors, Pharmacological Inhibitors, and Transgenic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological role of 12(R)-HETE in corneal epithelium

An In-depth Technical Guide on the Physiological Role of 12(R)-HETE in the Corneal Epithelium

Introduction

The cornea, the transparent anterior part of the eye, is crucial for vision. Its integrity is maintained by a complex interplay of cellular and molecular processes. Among the key regulators of corneal physiology are lipid mediators derived from arachidonic acid. One such metabolite, 12(R)-hydroxyeicosatetraenoic acid [this compound], has emerged as a significant modulator of various functions within the corneal epithelium. This technical guide provides a comprehensive overview of the synthesis, metabolism, physiological roles, and signaling pathways of this compound in the corneal epithelium, tailored for researchers, scientists, and drug development professionals.

Synthesis and Metabolism of this compound

This compound is a stereoisomer of 12-HETE, an eicosanoid produced from the metabolism of arachidonic acid. In the corneal epithelium, its synthesis is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, distinguishing it from the 12(S)-HETE isomer, which is typically produced by 12-lipoxygenases (12-LOX) in tissues like platelets.[1][2][3]

Synthesis: The synthesis of this compound in the corneal epithelium is dependent on NADPH and is catalyzed by microsomal cytochrome P450 enzymes.[3][4] Specifically, CYP1B1, an enzyme expressed in various ocular tissues including the cornea, is known to metabolize arachidonic acid and is implicated in this pathway.[5][6][7] The production of this compound can be stimulated by hormonal and traumatic events. For instance, arginine vasopressin has been shown to cause a 15-fold increase in this compound formation in rabbit corneal epithelium.[8]

Metabolism: Once synthesized, this compound is further metabolized in corneal tissues through three main pathways: β-oxidation, ω-hydroxylation, and keto-reduction.[9] The primary metabolite is 8-hydroxy-4,6,10-hexadecatrienoic acid, a product of β-oxidation.[9] Another significant metabolic conversion is the formation of 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) via an oxidation and keto-reduction process.[9] This metabolite, 12(R)-HETrE, is a potent pro-inflammatory and angiogenic compound.[9][10] The majority of this metabolic activity occurs within the epithelium.[11]

Physiological Roles and Quantitative Effects

This compound and its metabolites exert a range of biological effects on the cornea, from regulating ion transport to mediating inflammatory and wound healing responses.

Inhibition of Na+/K+-ATPase and Regulation of Corneal Hydration

A primary and well-characterized function of this compound is its potent inhibition of Na+/K+-ATPase activity in the corneal epithelium.[4][8] This inhibition is stereospecific, with this compound being significantly more potent than its 12(S) counterpart.[4] By inhibiting the endothelial pump function, this compound can induce dose-dependent corneal swelling.[12] This suggests a role in regulating corneal deturgescence, a critical process for maintaining corneal transparency.[3] Furthermore, topical application of this compound has been shown to lower intraocular pressure (IOP) in rabbits, likely through its Na+/K+-ATPase inhibitory action.[13]

Corneal Wound Healing

The process of corneal epithelial wound healing involves cell migration, proliferation, and differentiation to restore the epithelial barrier.[14][15] While direct studies on this compound's role in epithelial cell migration are limited, related eicosanoids are known to be involved. For instance, the 12/15-lipoxygenase pathway produces mediators that promote wound healing.[16] Given that injury stimulates this compound production, it is likely a key player in the initial stages of the repair process.

Inflammation and Angiogenesis

Corneal injury triggers an inflammatory response that can lead to neovascularization. This compound and its metabolite 12(R)-HETrE are potent pro-inflammatory and angiogenic factors.[17][18] this compound is a powerful chemoattractant for neutrophils, with significant activity observed at concentrations as low as 10-11 M.[17] Its metabolite, 12(R)-HETrE, stimulates corneal neovascularization both in vitro and in vivo.[10][19] This angiogenic effect is mediated, at least in part, by the upregulation of Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8) in microvessel endothelial cells.[10][19] Levels of 12-HETrE are significantly elevated in the tears of humans with inflamed eyes, underscoring its clinical relevance.[20][21]

Data Presentation: Quantitative Effects of this compound

Table 1: Inhibition of Na+/K+-ATPase and Induction of Corneal Swelling

| Compound | Concentration | Effect on Na+/K+-ATPase Activity | Corneal Swelling Rate (µm/hr) | Species | Reference(s) |

|---|---|---|---|---|---|

| This compound | 10-6 M | Almost complete inhibition | 24 ± 1 | Porcine, Rabbit | [4][12] |

| 10-7 M | - | 14 ± 0.5 | Rabbit | [12] | |

| 10-5 M | - | 25 ± 2 | Rabbit | [12] |

| 12(S)-HETE | 10-6 M | Lesser inhibition than this compound | No swelling | Porcine, Rabbit |[4][12] |

Table 2: Effects on Intraocular Pressure (IOP) and Angiogenesis

| Compound | Dose / Concentration | Effect | Model | Reference(s) |

|---|---|---|---|---|

| This compound | 1 µg (topical) | 4-7 mmHg reduction in IOP | Rabbit | [13] |

| 50 µg (topical) | 12 mmHg reduction in IOP | Rabbit | [13] | |

| 12(R)-HETrE | 1 nM | 3-fold increase in endothelial cell number | Human Microvessel Endothelial Cells (in vitro) | [10] |

| Compound DR * | 0.5 µg (implant) | Induced neovascularization | Rabbit Corneal Micropocket |[17] |

*Compound D is endogenously produced and has been identified as 12(R)-hydroxy-5,8,14(Z,Z,Z)-eicosatrienoic acid, a form of 12(R)-HETrE.[17]

Table 3: Levels in Human Tear Film

| Compound | Condition | Mean Concentration (pg/µl) | Reference(s) |

|---|---|---|---|

| 12-HETE | Control | Not detected | [20] |

| Inflamed | 33 ± 21 (detected in 6 of 38 samples) | [20] | |

| 12-HETrE | Control | ~5 | [20] |

| | Inflamed | ~35 (seven-fold higher) |[20] |

Signaling Pathways

The pro-angiogenic and pro-inflammatory effects of this compound metabolites are mediated through specific intracellular signaling cascades. Studies on its metabolite, 12(R)-HETrE, in human microvessel endothelial cells (HMVECs) have elucidated a pathway involving Phospholipase C (PLC) and an increase in intracellular calcium, which subsequently leads to the activation of the ERK1/2 pathway.[10][19] This signaling cascade ultimately stimulates the expression of angiogenic factors like VEGF and IL-8. Notably, this pathway appears to be independent of Akt and certain protein kinase C (PKC) isoforms (α, βI, βII, and Δ).[19]

Experimental Protocols

The study of this compound in the cornea utilizes a variety of in vivo, ex vivo, and in vitro models and techniques.

In Vivo Corneal Wound Healing Models

-

Mechanical Epithelial Abrasion: This is a common and reproducible model.

-

Objective: To study epithelial wound healing without damaging the basement membrane.

-

Procedure: Anesthetized mice (e.g., C57BL/6) are used. A 2 mm diameter circular trephine is gently placed on the central cornea to demarcate the wound area. The epithelium within the circle is then carefully debrided using a blunt instrument like a golf club spud or a corneal rust ring remover.[22][23] Wound closure is monitored over time by staining with fluorescein and imaging.

-

Application: Used to assess the rate of re-epithelialization and to study the inflammatory response to injury.[22]

-

In Vitro Cell-Based Assays

-

Cell Culture: Primary or immortalized human corneal epithelial cells (HCECs) are cultured. These models allow for the study of specific cellular responses in a controlled environment.[24][25]

-

Scratch Wound Assay:

-

Objective: To measure collective cell migration.

-

Procedure: A confluent monolayer of HCECs is "scratched" with a sterile pipette tip to create a cell-free gap. The cells are then treated with the compound of interest (e.g., this compound). The closure of the gap is monitored and quantified over time using microscopy.[25]

-

-

Endothelial Cell Tube Formation Assay:

-

Objective: To assess angiogenic potential in vitro.

-

Procedure: Human microvessel endothelial cells are seeded onto a layer of Matrigel (a basement membrane matrix). In the presence of an angiogenic factor like 12(R)-HETrE, the cells will rearrange to form capillary-like tubular structures. The extent of tube formation is quantified by measuring tube length and branch points.[10]

-

Biochemical and Analytical Techniques

-

Quantification of this compound and Metabolites:

-

Na+/K+-ATPase Activity Assay:

-

Procedure: Microsomal fractions are prepared from corneal epithelial cells. The enzyme preparation is pre-incubated with the test compound (e.g., this compound). The ATPase reaction is initiated by adding ATP, and the activity is determined by measuring the amount of inorganic phosphate (Pi) released over time.[3][12]

-

-

Western Blot Analysis:

-

Objective: To measure the activation of signaling proteins.

-

Procedure: Cells are treated with 12(R)-HETrE for various time points. Cell lysates are collected, and proteins are separated by SDS-PAGE. Specific antibodies against the phosphorylated (active) forms of proteins like ERK1/2 are used to detect changes in their activation state.[19]

-

Conclusion

This compound is a key bioactive lipid mediator in the corneal epithelium, synthesized via the cytochrome P450 pathway. Its physiological roles are multifaceted, encompassing the regulation of ion transport and corneal hydration through potent Na+/K+-ATPase inhibition, and the orchestration of inflammatory and angiogenic responses following injury. Its metabolite, 12(R)-HETrE, is a particularly strong driver of inflammation and neovascularization, acting through a PLC-Ca²⁺-ERK1/2 signaling cascade. The significant elevation of these eicosanoids during ocular inflammation highlights their potential as both biomarkers and therapeutic targets for a range of corneal pathologies. A thorough understanding of the synthesis, metabolism, and signaling of this compound is therefore critical for developing novel strategies to modulate corneal wound healing and inflammation.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Arachidonate 15-lipoxygenase in human corneal epithelium and 12- and 15-lipoxygenases in bovine corneal epithelium: comparison with other bovine 12-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Synthesis of 12(R)- and 12(S)-hydroxyeicosatetraenoic acid by porcine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 1B1: A Key Regulator of Ocular Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges and Opportunities in P450 Research on the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 8. Hormonal stimulation of this compound, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid (this compound) in corneal tissues: formation of novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Swelling in the isolated perfused cornea induced by 12(R)hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Corneal Wound Healing, a Newly Identified Function of CAP37, Is Mediated by Protein Kinase C Delta (PKCδ) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progress in corneal wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eosinophils promote corneal wound healing via the 12/15-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 12(R)-hydroxyeicosatrienoic acid, a potent chemotactic and angiogenic factor produced by the cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Detection of endogenous 12-hydroxyeicosatrienoic acid in human tear film - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Epithelial Abrasion Model for Studying Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ex Vivo and In Vivo Animal Models for Mechanical and Chemical Injuries of Corneal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. Experimental modeling of cornea wound healing in diabetes: clinical applications and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 12(R)-HETE in Inflammatory Responses: A Technical Guide

Introduction

12(R)-hydroxyeicosatetraenoic acid, or 12(R)-HETE, is a stereoisomer of 12-HETE, an eicosanoid derived from the oxygenation of arachidonic acid. Unlike its more extensively studied S-enantiomer, 12(S)-HETE, which is primarily a product of the platelet-type 12S-lipoxygenase (ALOX12), this compound is synthesized in mammalian tissues through two main pathways. The first is a direct oxygenation of arachidonic acid by cytochrome P450 enzymes. The second, and more specific route, involves the 12R-lipoxygenase (12R-LO, encoded by the ALOX12B gene), an enzyme found in human skin.[1][2] This unique biosynthetic origin points towards specialized roles in tissue-specific inflammatory processes.

Preliminary research has particularly implicated this compound in cutaneous inflammatory conditions such as psoriasis, where it is found in significantly greater quantities than other potent chemoattractants like leukotriene B4 (LTB4).[3] Its primary recognized role in inflammation is as a chemoattractant for neutrophils, the first responders of the innate immune system.[3] This guide provides an in-depth overview of the initial findings on this compound's role in inflammatory responses, detailing its biosynthesis, signaling pathways, and effects on inflammatory cells, supported by experimental data and protocols.

Biosynthesis and Metabolism of this compound

The generation of this compound from arachidonic acid is a critical control point for its biological activity. Two distinct enzymatic systems are responsible for its formation.

-

12R-Lipoxygenase (12R-LO): This enzyme, found in human keratinocytes, directly converts arachidonic acid into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1][2] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to form the stable hydroxyl product, this compound.[4][5] The presence of 12R-LO in the skin provides a specific pathway for this compound production in this tissue, particularly in proliferative dermatoses.[2]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can also metabolize arachidonic acid to a mixture of HETE isomers, including this compound.[2][4] However, this pathway is generally less specific than the lipoxygenase route and often produces a racemic mixture of 12(S)-HETE and this compound, along with other oxygenated metabolites.[2][4]

Once formed, this compound can be further metabolized. For instance, it can be converted to 12-oxo-ETE by microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase.[4]

Signaling Pathways and Cellular Effects

The signaling mechanisms of this compound are not as well-defined as those for 12(S)-HETE. Preliminary studies suggest it exerts its effects through interactions with cell surface receptors and subsequent modulation of intracellular signaling cascades.

Receptor Interactions

While the high-affinity GPR31 receptor is specific for 12(S)-HETE and does not bind the 12(R) isomer,[4][6] this compound has been shown to interact with other receptors:

-

Leukotriene B4 Receptor 2 (BLT2): Both 12(S)-HETE and this compound can act as agonists at the low-affinity LTB4 receptor, BLT2.[4] This receptor is involved in mediating inflammatory cell responses.

-

Thromboxane A2 Receptor (TP): Studies have demonstrated that this compound can act as a competitive antagonist at the thromboxane A2 receptor, potentially modulating vascular tone.[4][7]

Intracellular Signaling

A key downstream effect of this compound is the mobilization of intracellular calcium. In human neutrophils, 12-HETE stimulates a dose-dependent release of intracellular calcium, a critical event for activating chemotaxis and other cellular functions.[8] While the 12(S) isomer is slightly more active, this compound is also a potent stimulus for this response.[8]

Role in Inflammatory Cell Responses

The primary role of this compound identified in preliminary studies is its effect on leukocytes, particularly neutrophils.

Neutrophil Chemoattraction

This compound is a potent chemoattractant for neutrophils.[3] This has been demonstrated both in vitro and in vivo. Although it is approximately 1000 times less potent than LTB4, its concentration in psoriatic scales is substantially higher, suggesting it may be a primary mediator of the massive neutrophil infiltration characteristic of this disease.[3] In vivo studies involving intradermal injections in various animal models have confirmed its ability to recruit neutrophils to the site of injection.[3]

Eosinophil Migration

While much of the research on eosinophils focuses on 15-HETE, some studies have shown that 12-HETE (isomer not always specified) can also stimulate the migration of murine eosinophils.[9] This suggests a potential role for 12-HETE isomers in allergic inflammatory conditions where eosinophils are prominent.

Quantitative Data

The following tables summarize key quantitative data from preliminary studies on this compound.

Table 1: Chemotactic Activity of HETE Isomers on Human Neutrophils

| Compound | Peak Chemotactic Concentration | Relative Potency | Reference |

| 5-HETE | 1 µg/mL | ++++ | [10] |

| 8-HETE/9-HETE | 5 µg/mL | +++ | [10] |

| 11-HETE | 10 µg/mL | ++ | [10] |

| 12-L-HETE* | 10 µg/mL | ++ | [10] |

*Note: 12-L-HETE refers to the biologically generated isomer, which is predominantly 12(S)-HETE, but early studies sometimes did not distinguish between enantiomers. This compound demonstrates similar chemoattractant properties.

Table 2: Effect of 12-HETE on Intracellular Calcium Release in Human Neutrophils

| Compound | Threshold Concentration | Observation | Reference |

| 12-HETE (S/R mix) | 5 ng/mL (1.5 x 10⁻⁸ M) | Dose-dependent Ca²⁺ release | [8] |

| 12-HPETE (S/R mix) | 10 ng/mL | Less potent than 12-HETE | [8] |

*Note: The study noted that the 12(S) isomer was slightly more active than the 12(R) isomer.[8]

Table 3: In Vivo Neutrophil Chemoattraction by this compound

| Animal Model | Response to Intradermal Injection | Method of Quantification | Reference |

| Cavine (Guinea Pig) | Strong neutrophil infiltration | Dermal Myeloperoxidase (MPO) levels | [3] |

| Canine (Dog) | Moderate neutrophil infiltration | Dermal MPO levels | [3] |

| Lapine (Rabbit) | Moderate neutrophil infiltration | Dermal MPO levels | [3] |

| Murine (Mouse) | Weak neutrophil infiltration | Dermal MPO levels | [3] |

| Rat | Very weak neutrophil infiltration | Dermal MPO levels | [3] |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

-

Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

-

Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous filter (typically 3-5 µm pore size) separating the upper and lower wells.

-

Loading: Add the chemoattractant solution (this compound at various concentrations, typically from 10⁻¹⁰ to 10⁻⁶ M) or a control buffer to the lower wells of the chamber.

-

Cell Addition: Pipette the neutrophil suspension into the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow cells to migrate through the filter towards the chemoattractant.

-

Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Diff-Quik stain). Count the number of migrated cells in several high-power fields using a light microscope. The results are expressed as the number of migrated cells per high-power field or as a chemotactic index.

Intracellular Calcium Measurement

-

Cell Preparation: Isolate neutrophils as described above.

-

Dye Loading: Incubate the neutrophils (at ~5 x 10⁶ cells/mL) with a calcium-sensitive fluorescent dye, such as INDO-1 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM, for 30-45 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

Washing: Wash the cells twice with buffer to remove extracellular dye.

-

Measurement: Resuspend the cells in a calcium-containing buffer and place them in a cuvette within a spectrofluorometer equipped with a magnetic stirrer and maintained at 37°C.

-

Stimulation: After establishing a stable baseline fluorescence, add this compound (at the desired concentration) to the cuvette.

-

Data Acquisition: Continuously record the fluorescence emission at two wavelengths (e.g., ~405 nm and ~485 nm for INDO-1) following excitation at ~355 nm. The ratio of the fluorescence intensities at these two wavelengths is proportional to the intracellular free calcium concentration.

In Vivo Dermal Neutrophil Infiltration Assay

Conclusion

Preliminary studies have established this compound as a biologically active lipid mediator with a distinct role in inflammatory responses, particularly in the skin. Its specific biosynthesis by 12R-lipoxygenase and its potent chemoattractant activity for neutrophils underscore its importance as a potential therapeutic target in inflammatory diseases characterized by neutrophil infiltration, such as psoriasis. While its signaling pathways are less understood than those of its 12(S) counterpart, initial findings point towards interactions with the BLT2 receptor and modulation of intracellular calcium levels. Further research is required to fully elucidate the receptors and downstream signaling cascades governed by this compound, which will be crucial for the development of targeted anti-inflammatory therapies.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]

- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]